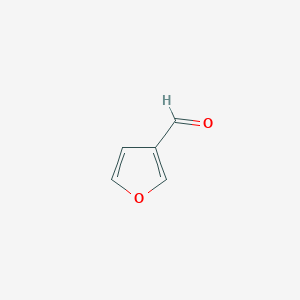
3-Furaldehyde
Vue d'ensemble
Description
Furan-3-carbaldéhyde: , également connu sous le nom de 3-furfuraldéhyde ou 3-furancarboxaldéhyde, est un composé organique de formule moléculaire C5H4O2. Il s'agit d'un dérivé du furane, caractérisé par la présence d'un groupe aldéhyde en position trois du cycle furane. Ce composé est un liquide incolore à jaune pâle avec une odeur caractéristique et est soluble dans l'eau, le benzène, le chloroforme, l'alcool et l'éther .
Méthodes De Préparation
Voies synthétiques et conditions de réaction:
A partir de l'acide furan-3-carboxylique: L'acide furan-3-carboxylique peut être réduit en furan-3-méthanol en utilisant un complexe de borane-tétrahydrofurane.
Réaction photochimique: Le furan-3-carbaldéhyde peut également être synthétisé par réaction photochimique du furane avec le benzaldéhyde, conduisant à des dérivés oxétane.
Méthodes de production industrielle: La production industrielle du furan-3-carbaldéhyde implique généralement l'oxydation de dérivés du furane dans des conditions contrôlées. Les méthodes et les catalyseurs spécifiques utilisés peuvent varier, mais l'objectif est d'obtenir un rendement et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le furan-3-carbaldéhyde peut subir des réactions d'oxydation pour former de l'acide furan-3-carboxylique.
Réduction: Il peut être réduit en furan-3-méthanol.
Réactifs et conditions courants:
Oxydation: Le dioxyde de manganèse est couramment utilisé comme agent oxydant.
Réduction: Le complexe de borane-tétrahydrofurane est utilisé pour les réactions de réduction.
Substitution: Les halogènes comme le brome et le chlore sont utilisés pour les réactions d'halogénation.
Principaux produits:
Oxydation: Acide furan-3-carboxylique.
Réduction: Furan-3-méthanol.
Substitution: Dérivés furaniques polyhalogénés.
Applications de la recherche scientifique
Chimie: Le furan-3-carbaldéhyde est utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris des produits pharmaceutiques et des produits agrochimiques. Il est également utilisé dans la préparation de composés hétérocycliques et comme élément de base en synthèse organique .
Biologie et médecine: En chimie médicinale, les dérivés du furan-3-carbaldéhyde ont montré un potentiel comme agents antibactériens et antifongiques. Ces composés sont étudiés pour leur capacité à inhiber la croissance de divers agents pathogènes .
Industrie: Le furan-3-carbaldéhyde est utilisé dans la production de résines, de plastiques et d'autres matériaux polymères. Il est également utilisé dans la fabrication de parfums et d'arômes .
Mécanisme d'action
Le mécanisme d'action du furan-3-carbaldéhyde et de ses dérivés implique des interactions avec des molécules biologiques, conduisant à l'inhibition de la croissance microbienne. Le groupe aldéhyde est réactif et peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, perturbant leur fonction et conduisant à des effets antimicrobiens .
Applications De Recherche Scientifique
Chemistry: Furan-3-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of heterocyclic compounds and as a building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, furan-3-carbaldehyde derivatives have shown potential as antibacterial and antifungal agents. These compounds are being studied for their ability to inhibit the growth of various pathogens .
Industry: Furan-3-carbaldehyde is used in the production of resins, plastics, and other polymeric materials. It is also employed in the manufacture of fragrances and flavoring agents .
Mécanisme D'action
The mechanism of action of furan-3-carbaldehyde and its derivatives involves interactions with biological molecules, leading to the inhibition of microbial growth. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Composés similaires:
Furan-2-carbaldéhyde (Furfural): Similaire au furan-3-carbaldéhyde, mais avec le groupe aldéhyde en position deux.
2,5-Furandicarboxaldéhyde: Contient deux groupes aldéhydes en positions deux et cinq.
Unicité: Le furan-3-carbaldéhyde est unique en raison de sa position spécifique du groupe aldéhyde, ce qui lui confère une réactivité chimique et des propriétés distinctes. Cela le rend précieux dans des applications synthétiques spécifiques où la régiosélectivité est cruciale .
Propriétés
IUPAC Name |
furan-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSIHIBYRHSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198076 | |
| Record name | 3-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS] | |
| Record name | 3-Furaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.33 [mmHg] | |
| Record name | 3-Furaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
498-60-2 | |
| Record name | 3-Furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FURANCARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POB632X444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-furaldehyde?
A1: The molecular formula of this compound is C5H4O2, and its molecular weight is 96.08 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers have used FTIR spectroscopy to study matrix-isolated this compound, identifying vibrational signatures of its trans and cis conformers. [] Additionally, 1H and 13C NMR spectral data have been used to characterize furfurylideneimidazolinones synthesized from this compound derivatives. []
Q3: How does the presence of this compound in wood affect its properties after treatment with sulfate and hydroxyl radicals?
A3: While advanced oxidation processes effectively reduce terpenes and alcohols in Pinus radiata wood, they increase emissions of acetic acid and this compound. [] This suggests that the treatment degrades certain wood components, potentially impacting its properties.
Q4: Is this compound a reliable indicator of honey freshness?
A4: While 5-hydroxymethyl-2-furaldehyde (HMF) is a well-established freshness parameter for honey, this compound, along with other furanic compounds, can provide additional insights into honey quality. High levels of these compounds, even in fresh honey, might indicate adulteration or improper storage. []
Q5: What is the role of this compound in the synthesis of furo[2,3-c]pyridine?
A5: this compound is a key starting material in the synthesis of furo[2,3-c]pyridine. It is first converted to β-(3-furyl)acrylic acid, which undergoes a series of transformations, ultimately leading to the formation of the desired furo[2,3-c]pyridine framework. []
Q6: Have there been any computational studies on the reactions of this compound with atmospheric oxidants?
A6: Yes, time-dependent DFT calculations have been used to study the photoisomerization of this compound, explaining the observed trans-to-cis ratio in an argon matrix. []
Q7: How does the position of the aldehyde group affect the reactivity of furanaldehydes with chlorine atoms?
A7: Studies on the kinetics of chlorine atom reactions with 2-furaldehyde, this compound, and 5-methyl-2-furaldehyde suggest that the position of the aldehyde group has minimal impact on the reaction rate. This implies that the chlorine atom likely adds to the double bond of the aromatic ring rather than abstracting the aldehydic hydrogen. []
Q8: Can this compound be used to synthesize compounds with carbonic anhydrase inhibitory activity?
A8: Yes, researchers have utilized metalation chemistry, initially developed for this compound, to synthesize a series of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde. Several of these compounds demonstrate potent inhibition of carbonic anhydrase II. []
Q9: How does potassium impregnation affect the stability of bio-oil derived from beech wood?
A9: Potassium impregnation increases the viscosity of beech wood bio-oil during stability tests, indicating increased polymerization due to the presence of inorganics. This highlights the importance of controlling inorganic content for bio-oil stability. []
Q10: Are there any safety concerns associated with this compound?
A10: While this compound occurs naturally in various foods, high concentrations can be harmful. The compound's safety profile and potential long-term effects require further investigation. []
Q11: What analytical techniques are commonly used to identify and quantify this compound in complex matrices?
A11: Several analytical techniques are used to study this compound:
- GC-MS: This technique is frequently employed for identifying and quantifying this compound in various samples, including honey [, , ], bio-oil [, ], and plant extracts. []
- HS-SPME/GC/MS: This technique, coupled with chemometric analysis, enables the differentiation of honey varieties based on their volatile profiles, including this compound. []
- HPLC: This method is valuable for separating and quantifying furanic compounds, including this compound, in complex mixtures like honey. []
- Electrochemical methods: Square wave voltammetry on an Hg electrode shows promise for the simultaneous determination of this compound and other furanic compounds in honey. []
Q12: How does the presence of phosphorus affect the formation of this compound during biomass pyrolysis?
A12: Phosphorus impregnation of beech wood leads to an increased formation of this compound and levoglucosenone during pyrolysis, suggesting a catalytic role of phosphorus in the rearrangement and dehydration reactions. []
Q13: Can this compound contribute to environmental pollution?
A13: this compound is found in emissions from wood treated with certain oxidation processes, suggesting a potential for air quality impact. [] Further research is needed to fully understand its environmental fate and effects.
Q14: What is the historical significance of this compound in chemical research?
A14: this compound has served as a vital starting material and building block for various synthetic transformations, contributing to the advancement of organic chemistry methodologies. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)
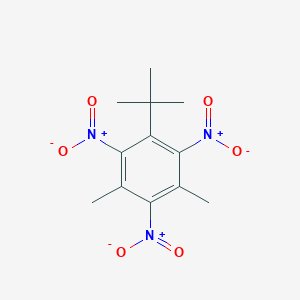
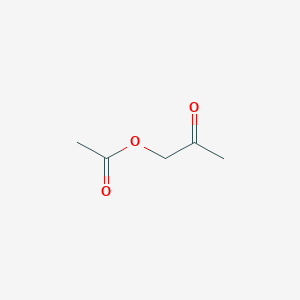
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

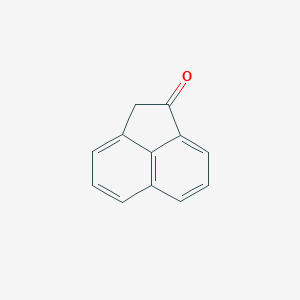

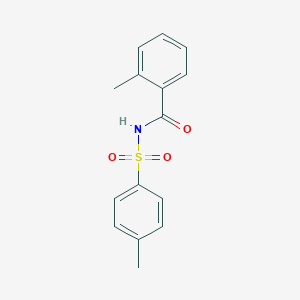
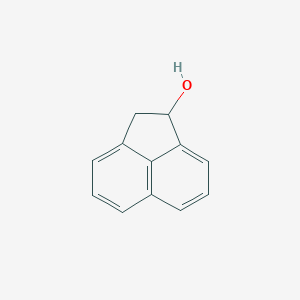

![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)

